molecular formula C6H11ClF3NO B6276658 (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride CAS No. 2417326-76-0

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride

Cat. No. B6276658
CAS RN: 2417326-76-0
M. Wt: 205.6
InChI Key:
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Description

(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride, also known as MTMH, is a synthetic drug molecule that has been used in scientific research for a variety of applications. MTMH is a relatively small molecule, consisting of an amine group, a methyl group, and a trifluoromethyl group. It is a derivative of morpholine, a heterocyclic organic compound. MTMH has been used in a variety of scientific research applications, including in biochemical and physiological studies.

Scientific Research Applications

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, such as in studies of the effects of drugs on the body. (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride has also been used in studies of enzyme kinetics, as well as in studies of the effects of environmental toxins on the body. (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the immune system.

Mechanism of Action

The exact mechanism of action of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is still not fully understood. However, it is thought that (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride binds to specific receptors in the body, which then triggers a cascade of biochemical and physiological effects. (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is thought to interact with a variety of receptors, including G-protein coupled receptors, ion channels, and transporters. It is also thought to interact with enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the central nervous system, as well as on the immune system. It has also been found to have an effect on the cardiovascular system, as well as on the endocrine system. (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride has also been found to have an effect on the gastrointestinal system, as well as on the renal system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride in lab experiments is that it is relatively easy to synthesize. This makes it a cost-effective option for researchers. Additionally, (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is a relatively small molecule, which makes it easy to work with in lab experiments. However, there are some limitations to using (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride in lab experiments. For example, it is not always easy to predict the exact effects that (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride will have on a given system. Additionally, it is not always possible to accurately measure the concentration of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride in a given system.

Future Directions

There are a number of potential future directions for research involving (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride. One potential direction is to further study the mechanism of action of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride. This could involve studying the exact receptors that (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride binds to, as well as the exact biochemical and physiological effects that it has on the body. Additionally, further research could be done to determine the optimal concentrations of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride for different applications. Additionally, further research could be done to study the effects of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride on different cell types, as well as its effects on different organs and tissues. Finally, further research could be done to further explore the potential applications of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride in drug development and medical treatments.

Synthesis Methods

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is typically synthesized through a process known as the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde or ketone. The reaction yields an alkene product, and the Wittig reaction can be used to synthesize a variety of compounds, including (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride. The synthesis of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride involves the reaction of a phosphonium ylide, such as triphenylphosphonium ylide, with an aldehyde, such as acetaldehyde, to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride involves the reaction of 2-methyl-6-(trifluoromethyl)morpholine with hydrochloric acid.", "Starting Materials": [ "2-methyl-6-(trifluoromethyl)morpholine", "Hydrochloric acid" ], "Reaction": [ "Add 2-methyl-6-(trifluoromethyl)morpholine to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum to obtain (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride" ] }

CAS RN

2417326-76-0

Product Name

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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